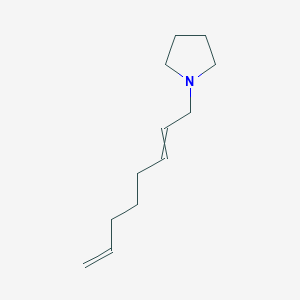![molecular formula C16H12Cl2O4 B14487733 [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate CAS No. 63517-51-1](/img/structure/B14487733.png)
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of chloromethyl and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(chloromethyl)benzoyl chloride with appropriate peroxo compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like chloroform, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as the addition of reagents, temperature regulation, and purification of the final product to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the peroxo group.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chloromethyl and benzoyl groups into other molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate involves its interaction with molecular targets through its reactive chloromethyl and peroxo groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate.
Benzoyl peroxide: Shares the peroxo group but lacks the chloromethyl groups.
Chloromethyl benzene: Contains the chloromethyl group but lacks the benzoyl and peroxo groups
Propiedades
Número CAS |
63517-51-1 |
|---|---|
Fórmula molecular |
C16H12Cl2O4 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
[3-(chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H12Cl2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H,9-10H2 |
Clave InChI |
IFALWKQMSGUKGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



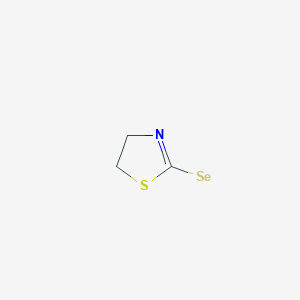
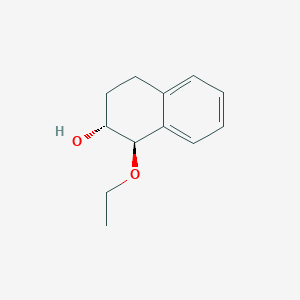
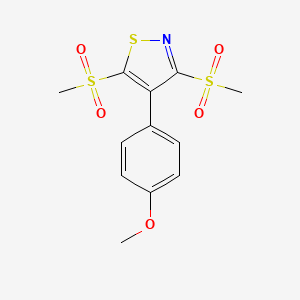
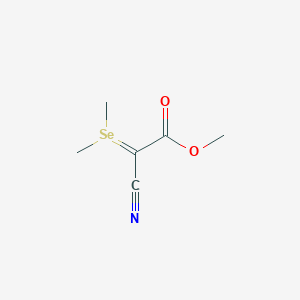
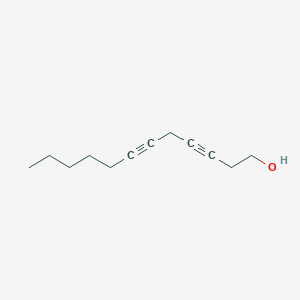
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
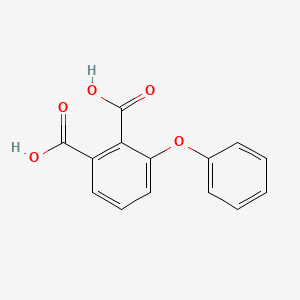
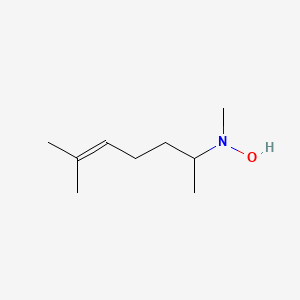
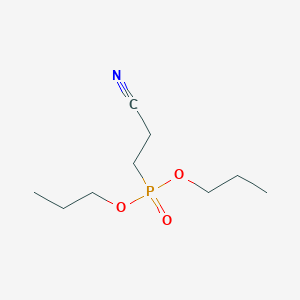
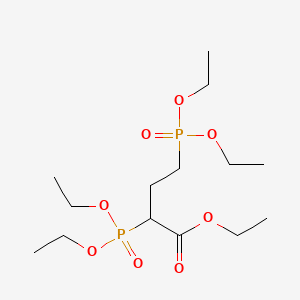
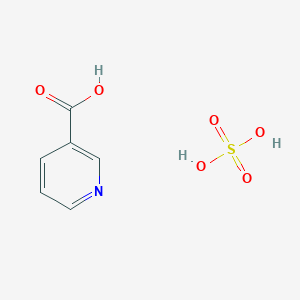
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
